PEG6 Linker Length Provides a 2-Fold to 3-Fold Increase in Theoretical Extended Reach Over PEG2 and PEG3 Analogs
Pomalidomide 4'-PEG6-azide incorporates a six-unit PEG linker (PEG6), corresponding to a fully extended chain length of approximately 24 atoms, which is substantially longer than the PEG2 (8–10 atoms) and PEG3 (12–14 atoms) variants commonly available as comparators [1][2]. While no direct head-to-head degradation assay data are publicly available for the isolated conjugate, class-level inference from PROTAC linker SAR studies indicates that longer PEG linkers can increase the maximum achievable distance between the E3 ligase and target protein binding pockets, which may be critical for inducing productive ternary complexes with certain target–E3 pairs [3].
| Evidence Dimension | Theoretical extended linker atom count |
|---|---|
| Target Compound Data | ~24 atoms (PEG6) |
| Comparator Or Baseline | ~8–10 atoms (PEG2); ~12–14 atoms (PEG3) |
| Quantified Difference | ~2.4× to 3.0× longer reach |
| Conditions | Atom count based on fully extended conformation; actual spatial reach is conformation-dependent |
Why This Matters
For PROTAC design, linker length directly influences ternary complex geometry; selecting an inappropriately short linker may preclude target degradation entirely, making PEG6 a distinct option for targets requiring extended spacing.
- [1] Sigma-Aldrich. Pomalidomide-PEG2-azide. Product Catalog. Accessed 2026. View Source
- [2] TargetMol. Pomalidomide 4'-PEG6-azide. Product Datasheet. Accessed 2026. View Source
- [3] BOC Sciences. Custom Pomalidomide Linkers for Targeted Protein Degradation. Technical Article, 2025. View Source
